molecular formula C8H16N2O2 B12976086 5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one

5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one

Cat. No.: B12976086
M. Wt: 172.22 g/mol
InChI Key: YLBKWFQDZCFPBR-UHFFFAOYSA-N
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Description

5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one is a chemical compound with a unique structure that combines an oxazolidinone ring with a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one typically involves the reaction of 3-methyloxazolidin-2-one with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the dimethylamino group.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced forms of the oxazolidinone ring.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with various receptors or enzymes, modulating their activity. The oxazolidinone ring may also play a role in the compound’s biological activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • Tris 2-(dimethylamino)ethyl amine
  • Poly(2-(dimethylamino)ethyl methacrylate)

Uniqueness

5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and a dimethylaminoethyl side chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H16N2O2/c1-9(2)5-4-7-6-10(3)8(11)12-7/h7H,4-6H2,1-3H3

InChI Key

YLBKWFQDZCFPBR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)CCN(C)C

Origin of Product

United States

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